molecular formula C24H26N4O4S B2639776 3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide CAS No. 1005308-11-1

3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B2639776
CAS RN: 1005308-11-1
M. Wt: 466.56
InChI Key: JUWWHCAOMBZUMK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Anticancer Applications

Research has highlighted the synthesis and evaluation of various benzamide derivatives for their potential anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from specific acids and benzoyl chlorides, evaluating them against four cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Applications

Another significant area of research for benzamide derivatives involves their antimicrobial effects. Spoorthy et al. (2021) synthesized ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity along with docking studies, suggesting potential utility in combating microbial infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Synthesis and Characterization

The synthesis methodologies for creating benzamide derivatives and their structural characterization play a crucial role in understanding their biological activities. For example, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis process of tetrazol-thiophene-2-carboxamides, highlighting their antimicrobial evaluation and docking studies. This research contributes to the development of novel compounds with potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-31-20-9-8-17(14-21(20)32-2)23(30)26-24-25-18(16-33-24)15-22(29)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWHCAOMBZUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide

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